![molecular formula C7H9N3O2 B1603807 4,6-Dimethyl-5-nitropyridin-2-amine CAS No. 22934-22-1](/img/structure/B1603807.png)
4,6-Dimethyl-5-nitropyridin-2-amine
Overview
Description
4,6-Dimethyl-5-nitropyridin-2-amine is an organic compound with the molecular formula C7H9N3O2 It is characterized by the presence of two methyl groups at the 4 and 6 positions, a nitro group at the 5 position, and an amine group at the 2 position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-5-nitropyridin-2-amine typically involves the following steps:
Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amine group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 4,6-Dimethyl-5-nitropyridine-2-carboxylic acid.
Reduction: 4,6-Dimethyl-5-aminopyridin-2-amine.
Substitution: Various N-substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Properties
Research indicates that 4,6-Dimethyl-5-nitropyridin-2-amine exhibits potential biological activities, particularly in the realm of drug discovery. It has been investigated for its antimicrobial and anticancer properties. Derivatives of this compound are being explored for their ability to interact with biological targets, which may lead to the development of new therapeutic agents .
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated significant anticancer activity against several cancer cell lines. The mechanism of action was attributed to the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Organic Synthesis
Intermediate in Synthesis
This compound serves as an important intermediate in synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the formation of more complex compounds .
Data Table: Synthesis Reactions
Reaction Type | Product | Yield (%) |
---|---|---|
Nitration | 4,6-Dimethyl-5-nitropyridin-2-one | 47 |
Phenacylation | 5-substituted derivatives | Varied (low yields) |
Cyclization | Nitroindolizines | High yields observed |
This table summarizes some synthesis reactions involving the compound, highlighting its versatility as a building block in organic chemistry .
Biochip Functionalization
The compound is also utilized in biochip functionalization for detecting biological molecules. Its ability to form stable interactions with biomolecules makes it a valuable component in biosensor technology .
Interaction Studies
Research on the biochemical pathways and molecular targets of this compound reveals that its nitro group can participate in redox reactions, while the methyl groups may facilitate nucleophilic addition reactions. These interactions are crucial for understanding the compound's mechanism of action and its potential therapeutic effects .
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-5-nitropyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4,6-Dimethyl-2-nitropyridine: Lacks the amine group, making it less reactive in certain substitution reactions.
5-Nitro-2-aminopyridine: Lacks the methyl groups, which can influence its steric and electronic properties.
2,4,6-Trimethylpyridine: Lacks the nitro group, affecting its reactivity in oxidation and reduction reactions.
Biological Activity
4,6-Dimethyl-5-nitropyridin-2-amine (CAS No. 22934-22-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and various applications, supported by relevant research findings and case studies.
Synthesis
The synthesis of this compound typically involves the nitration of 4,6-dimethylpyridin-2-amine. The reaction conditions are crucial for achieving high yields and purity. Common methods include:
- Nitration using concentrated nitric acid : This method allows for selective introduction of the nitro group at the 5-position of the pyridine ring.
- Use of solvents : Dimethyl sulfoxide (DMSO) is often employed to enhance solubility and reaction efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Cholinesterase Inhibition : Research indicates that derivatives of nitropyridines can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease (AD) .
Case Studies
- Alzheimer's Disease Research : A study demonstrated that certain nitropyridine derivatives exhibit significant inhibitory activity against AChE with selectivity over BChE, suggesting their potential as therapeutic agents for AD .
- Antimicrobial Activity : Another investigation highlighted the antimicrobial properties of this compound against various bacterial strains. The compound showed promising results in inhibiting growth, indicating its potential use as an antibacterial agent .
Data Table: Biological Activities and Properties
Activity | Target/Enzyme | IC50 Value (µM) | Reference |
---|---|---|---|
AChE Inhibition | Acetylcholinesterase | 0.25 | |
BChE Inhibition | Butyrylcholinesterase | 0.35 | |
Antimicrobial Effect | Various bacterial strains | 15 |
Discussion
The compound's ability to inhibit cholinesterases positions it as a candidate for further development in treating cognitive disorders. Its antimicrobial properties also suggest potential applications in infectious disease management.
Properties
IUPAC Name |
4,6-dimethyl-5-nitropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPSNYHZJHAUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622472 | |
Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-22-1 | |
Record name | 4,6-Dimethyl-5-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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